![molecular formula C8H18ClNS B1473475 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864073-40-4](/img/structure/B1473475.png)
2-[(Ethylsulfanyl)methyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
- Analgesic and Local Anesthetic Properties : A study involving the synthesis of 2,6-diaryl-3-methyl-4-piperidones, which are structurally related to 2-[(Ethylsulfanyl)methyl]piperidine, highlighted their potential as analgesic and local anesthetic agents. One compound, in particular, showed significant analgesic and local anesthetic activity (N. Rameshkumar et al., 2003).
Anti-Acetylcholinesterase Activity
- Potential Antidementia Agents : Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, an essential factor in treating dementia. One compound demonstrated a high affinity for acetylcholinesterase and marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting its potential as an antidementia agent (H. Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
- Novel Class of Cytotoxic Agents : Research into 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds has revealed a new class of cytotoxic agents with significant potential against various cancers. These compounds demonstrated considerable cytotoxicity towards different cell lines, including human tumors (J. Dimmock et al., 1998).
Antimicrobial Activities
- Antimicrobial Properties : The synthesis of certain piperidine derivatives, like (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride, has shown moderate antimicrobial activities against various bacterial strains, including E. coli and methicillin-resistant Staphylococcus aureus (O. B. Ovonramwen et al., 2019).
Neurological Research
- Role in Behavioral Regulation : There's evidence suggesting that piperidine and its derivatives could play a role in behavioral regulation, given its presence in mammalian brains and potential antagonistic effects on certain psychotomimetic properties (L. Abood et al., 1961).
CO2 Absorption Characteristics
- CO2 Absorption Research : Functionalized piperidine derivatives have been investigated for their CO2 absorption characteristics. Structural variations in these compounds affect their CO2 absorption capacity and the nature of the reaction products, such as carbamates and bicarbonates (K. Robinson et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-(ethylsulfanylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS.ClH/c1-2-10-7-8-5-3-4-6-9-8;/h8-9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVXVANCGRTNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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